molecular formula C18H12N4O3S2 B2606830 N-(benzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide CAS No. 898351-09-2

N-(benzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide

Cat. No.: B2606830
CAS No.: 898351-09-2
M. Wt: 396.44
InChI Key: WGMUWPZWJLPWHR-UHFFFAOYSA-N
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Description

The compound “N-(benzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide” is a novel derivative synthesized from substituted 2-amino benzothiazoles . It’s part of a series of compounds that have been evaluated for their anti-inflammatory activity .


Synthesis Analysis

The synthesis of this compound involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds obtained are then treated with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives . The yield of the title compound was reported to be 65% .

Scientific Research Applications

Heterocyclic Synthesis

The compound , due to its structural complexity, plays a significant role in the synthesis of various heterocyclic compounds. For instance, research has demonstrated its utility in the creation of 1,3,4-thiadiazoline-(condenced) pyridone hybrids through the reaction of N’-(aryl)benzothiohydrazides with specific chloro-nitro-thieno[2,3-b]pyridine derivatives. This process, showcasing thiophene ring-opening reactions, affords a pathway to synthesize tricyclic products with embedded 1,3-thiazoline rings, offering insights into novel heterocyclic frameworks (Abadleh et al., 2021).

Quantum Structure-Activity Relationship (QSAR) Studies

In another dimension, derivatives of similar compounds have been theoretically explored for their structural and electronic properties through quantum Structure-Activity Relationship (QSAR) studies. These investigations apply molecular orbital theory and density functional theory to understand the interaction mechanisms and potential biological activities of benzothiazoles derived substituted piperazine derivatives, aiding in the rational design of novel compounds with desired activities (Al-Masoudi et al., 2011).

Synthetic Methodologies

Research also delves into the synthesis and reactivity of compounds featuring benzothiazole and thiophene moieties, highlighting innovative synthetic methodologies. For example, the development of N-(pyridin-2-yl)benzo[d]thiazol-2-amines from heteroaryl-thioureas using an oxidative C–S bond formation strategy reveals a metal-free approach to synthesizing biologically potent compounds, showcasing the versatility of these chemical frameworks in facilitating regioselective oxidative transformations (Mariappan et al., 2016).

Antimicrobial and Docking Studies

Furthermore, some compounds incorporating the benzothiazole and thiophene scaffolds have been synthesized and evaluated for their antimicrobial properties. Additionally, docking studies have been conducted to predict the binding affinities of these compounds to biological targets, providing valuable insights into their potential as therapeutic agents (Talupur et al., 2021).

Mechanism of Action

Target of Action

The compound N-(1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide has been found to exhibit promising activity against bacterial strains such as Staphylococcus aureus . The primary targets of this compound are likely the key proteins or enzymes in these bacteria that are essential for their survival and proliferation .

Mode of Action

It is believed that the compound interacts with its bacterial targets, leading to inhibition of their normal function . This interaction could result in the disruption of essential biological processes within the bacteria, ultimately leading to their death .

Biochemical Pathways

The biochemical pathways affected by N-(1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide are likely related to its antibacterial activity. The compound may interfere with the synthesis of vital components of the bacterial cell, such as proteins, DNA, or the cell wall . The downstream effects of this interference could include the inhibition of bacterial growth and replication, leading to the eventual death of the bacteria .

Pharmacokinetics

A favorable pharmacokinetic profile was suggested for similar compounds . The impact of these properties on the bioavailability of the compound would be crucial in determining its effectiveness as a therapeutic agent.

Result of Action

The result of the action of N-(1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide is the inhibition of bacterial growth and replication . On a molecular level, this could involve the disruption of essential biological processes within the bacteria. On a cellular level, this could lead to the death of the bacteria, thereby helping to clear a bacterial infection .

Action Environment

The action, efficacy, and stability of N-(1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide can be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other compounds or medications, and the specific characteristics of the bacterial strain it is acting upon . Understanding these factors is important for optimizing the use of this compound as a potential antibacterial agent.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O3S2/c23-17(15-8-9-16(26-15)22(24)25)21(11-12-5-3-4-10-19-12)18-20-13-6-1-2-7-14(13)27-18/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMUWPZWJLPWHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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